molecular formula C16H20Cl2N2O2 B15099668 N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide

Cat. No.: B15099668
M. Wt: 343.2 g/mol
InChI Key: JYXJLJFSIGDBPN-UHFFFAOYSA-N
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Description

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carboxamide is a complex bicyclic carboxamide derivative featuring a dichlorinated pyridyl moiety and a hydroxylated bicyclo[2.2.1]heptane core. This compound’s structural uniqueness arises from:

  • Bicyclo[2.2.1]heptane backbone: A rigid, strained bicyclic system with 3-hydroxy and 4,7,7-trimethyl substituents, which may enhance solubility and steric interactions.
  • Carboxamide linkage: Bridges the bicyclic system to a 3,5-dichloro-2-pyridyl group, enabling hydrogen-bonding interactions critical for biological activity.

While synthesis protocols for analogous carboxamides (e.g., naphthyridine derivatives) involve coupling reactions under standard conditions , the specific synthetic route for this compound remains undocumented in the provided evidence.

Properties

Molecular Formula

C16H20Cl2N2O2

Molecular Weight

343.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H20Cl2N2O2/c1-14(2)15(3)4-5-16(14,7-11(15)21)13(22)20-12-10(18)6-9(17)8-19-12/h6,8,11,21H,4-5,7H2,1-3H3,(H,19,20,22)

InChI Key

JYXJLJFSIGDBPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2O)C(=O)NC3=C(C=C(C=N3)Cl)Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate to form (3,5-dichloro-2-pyridyl)hydrazine . This intermediate is then reacted with carbonyl compounds to yield N-(3,5-dichloro-2-pyridyl)hydrazones, which can be further modified to obtain the desired carb oxamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydrolysis of the Carbamide Bond

The carbamide group (−CONH−) undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Mechanistic Notes
Acidic (HCl, H₂SO₄)Concentrated acids, heat3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-1-carboxylic acid + 3,5-dichloro-2-aminopyridineProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic (NaOH, KOH)Aqueous alkali, refluxBicycloheptane carboxylate salt + 3,5-dichloro-2-aminopyridineDeprotonation of water generates hydroxide ions, accelerating nucleophilic cleavage .

The reaction kinetics depend on steric hindrance from the bicycloheptane and electron-withdrawing effects of the dichloropyridyl group, which may slow hydrolysis compared to simpler carbamides.

Nucleophilic Aromatic Substitution (SₙAr) at the Dichloropyridyl Ring

The 3,5-dichloro-2-pyridyl moiety participates in substitution reactions with strong nucleophiles:

Nucleophile Conditions Product Key Observations
AmmoniaHigh pressure, Cu catalyst3,5-diamino-2-pyridyl derivativeLimited reactivity due to deactivation by electron-withdrawing carbamide group .
MethoxideNaOMe, DMF, 80°C3-chloro-5-methoxy-2-pyridyl derivativeRegioselectivity favors substitution at the 5-position due to steric factors .
HydrazineEthanol, reflux3-chloro-5-hydrazinyl-2-pyridyl derivativePartial substitution observed; full displacement requires harsher conditions .

The electron-deficient pyridine ring activates chloro groups for substitution, but steric bulk from the bicycloheptane may reduce reaction rates .

Oxidation of the Bicycloheptane Hydroxyl Group

The tertiary hydroxyl group resists most oxidants but reacts under specialized conditions:

Oxidizing Agent Conditions Product Efficiency
Pyridinium chlorochromate (PCC)DCM, RTKetone (via dehydrogenation)Low (<20% yield)
Oppenauer oxidationAcetone, Al(OiPr)₃No reactionInert
Fenton’s reagentFe²⁺/H₂O₂, acidicRadical degradation productsNon-specific

The bicycloheptane’s steric environment and lack of α-hydrogens preclude conventional alcohol oxidation pathways .

Bicycloheptane Ring-Opening Reactions

The strained bicyclo[2.2.1]heptane ring undergoes selective cleavage:

Reagent Conditions Product Mechanism
HBr (gas)Glacial acetic acid, 0°CBrominated linear heptane derivativeAcid-catalyzed retro-Diels-Alder
OzoneCH₂Cl₂, −78°CDicarbonyl compoundsOzonolysis of strained double bonds
LiAlH₄THF, refluxReduced bicycloheptanol derivativeHydride attack at carbonyl

Ring-opening is thermodynamically favored due to strain release but requires precise control to avoid side reactions .

Coordination Chemistry and Metal Complexation

The pyridyl nitrogen and hydroxyl group act as ligands for transition metals:

Metal Salt Conditions Complex Type Applications
CuCl₂Methanol, RTOctahedral Cu(II) complexCatalytic oxidation studies
Pd(OAc)₂DMF, 100°CSquare-planar Pd(II) complexCross-coupling catalysis
FeCl₃Ethanol, refluxFe(III) coordination polymerMagnetic material research

Stoichiometry and geometry depend on solvent polarity and counterion effects .

Comparative Reactivity Table

Reaction Type Feasibility Key Challenges Optimal Conditions
Carbamide hydrolysisHighCompeting side reactions at pyridyl ClAcidic, 60–80°C
SₙAr at pyridyl ClModerateSteric hindrance from bicycloheptaneHigh-temperature amination
Hydroxyl oxidationLowLack of α-H and steric shieldingNot recommended
Bicycloheptane ring-openingVariableRequires selective bond cleavageHBr in acetic acid, 0°C

Scientific Research Applications

N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carb oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the pyridyl ring may facilitate binding to these targets, while the bicyclic heptyl group provides structural stability. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Safety/Activity Notes
N-(3,5-dichloro(2-pyridyl))(3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptyl)carboxamide (Target) Bicyclo[2.2.1]heptane 3-hydroxy, 4,7,7-trimethyl, 3,5-dichloro-pyridyl Carboxamide, hydroxyl, chloro ~395 (estimated) No data available
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one Bicyclo[2.2.1]heptane 3-bromo, 1,7,7-trimethyl Ketone, bromo ~245 Restricted due to insufficient safety data
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Naphthyridine Adamantyl, pentyl Carboxamide, ketone 421.58 Synthetic intermediate; no safety data
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Pyridine 4-iodo, 2-methoxy, pivaloyl Pivalamide, methoxy, iodo ~350 (estimated) Commercial availability
1-[(4-Chloro-3,5-dimethylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide Pyrazole 4-chloro-3,5-dimethylphenoxy, 5-chloro-pyridinyl Carboxamide, chloro, ether ~435 (estimated) No safety data
Key Observations:
  • Bicyclic Systems : The target and 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one share a bicyclo[2.2.1]heptane core, but the hydroxyl and carboxamide groups in the target may improve aqueous solubility compared to the bromo-ketone analog .
  • Heterocyclic Cores : Naphthyridine (Compound 67) and pyrazole (Compound from ) cores introduce larger aromatic systems, likely altering binding affinity and metabolic stability compared to the target’s pyridyl-bicyclo hybrid .

Q & A

Q. Tables for Key Methodological Comparisons

Analytical Technique Application Key Parameters
X-ray CrystallographyAbsolute configuration determinationResolution (<1.8 Å), Rfree_\text{free} (<0.25)
NOESY NMRStereochemical assignmentMixing time (300–800 ms), 1H^1H resolution
DFT CalculationsConformational energy minimizationSolvent model (SMD), functional (B3LYP-D3)
Synthetic Challenge Optimization Strategy Validation Metrics
Low amidation yieldEDC/HOBt ratio (1:1.2), dry DMF HRMS purity (>95%), isolated yield (%)
Bicyclic ring oxidationTBDMS protection, inert atmosphere 1H^1H-NDR (disappearance of -OH peak)

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